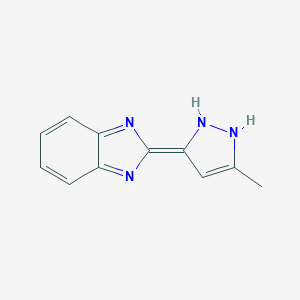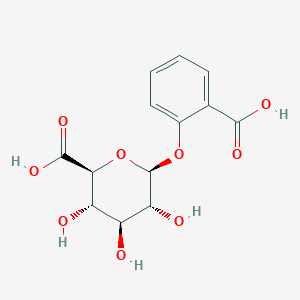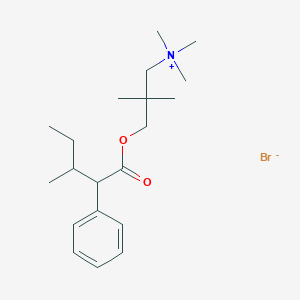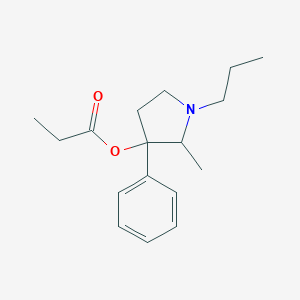
2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate, also known as MPPP, is a synthetic compound that belongs to the class of synthetic opioids. MPPP is a potent analgesic that is used in scientific research for its ability to bind to opioid receptors in the brain and produce pain relief.
作用機序
2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate works by binding to the opioid receptors in the brain. This binding activates the receptors, which leads to a decrease in the perception of pain. 2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate also produces a feeling of euphoria, which can lead to addiction.
生化学的および生理学的効果
2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate has both biochemical and physiological effects on the body. Biochemically, 2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate binds to the opioid receptors in the brain and activates them. This activation leads to a decrease in the perception of pain. Physiologically, 2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate can cause respiratory depression, sedation, and a decrease in blood pressure.
実験室実験の利点と制限
One advantage of using 2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate in lab experiments is that it is a potent analgesic that can produce pain relief. This makes it useful for studying the mechanisms of pain relief and addiction. However, 2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate is also highly addictive and can cause respiratory depression, which can be dangerous. This limits its use in lab experiments and requires careful handling and monitoring.
将来の方向性
There are several future directions for research on 2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate. One direction is to develop new drugs that target the opioid receptors in the brain without producing addiction or respiratory depression. Another direction is to study the long-term effects of 2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate on the brain and body. This could lead to a better understanding of the risks and benefits of using 2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate for pain management. Additionally, research could focus on developing new methods for synthesizing 2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate that are safer and more efficient.
Conclusion:
In conclusion, 2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate is a synthetic opioid that is used in scientific research to study the mechanisms of pain relief and addiction. It works by binding to the opioid receptors in the brain and producing pain relief and euphoria. 2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate has both advantages and limitations for lab experiments, and there are several future directions for research on this compound. As with all scientific research, it is important to use caution and careful monitoring when working with 2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate.
合成法
2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate is synthesized through a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 1-phenyl-2-propanone and methylamine to produce N-methyl-1-phenyl-2-propanone. This intermediate is then reacted with pyrrolidine and propionic anhydride to produce 2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate. The synthesis of 2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate is a complex process that requires specialized equipment and expertise.
科学的研究の応用
2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate is commonly used in scientific research to study the opioid receptors in the brain. It is used to understand the mechanisms of pain relief and addiction. 2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate is also used to study the effects of opioids on the central nervous system and to develop new drugs for pain management.
特性
CAS番号 |
102280-79-5 |
|---|---|
製品名 |
2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate |
分子式 |
C17H25NO2 |
分子量 |
275.4 g/mol |
IUPAC名 |
(2-methyl-3-phenyl-1-propylpyrrolidin-3-yl) propanoate |
InChI |
InChI=1S/C17H25NO2/c1-4-12-18-13-11-17(14(18)3,20-16(19)5-2)15-9-7-6-8-10-15/h6-10,14H,4-5,11-13H2,1-3H3 |
InChIキー |
ICONGZANQZOJQV-UHFFFAOYSA-N |
SMILES |
CCCN1CCC(C1C)(C2=CC=CC=C2)OC(=O)CC |
正規SMILES |
CCCN1CCC(C1C)(C2=CC=CC=C2)OC(=O)CC |
同義語 |
2-methyl-3-phenyl-1-propyl-pyrrolidin-3-ol, propanoate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





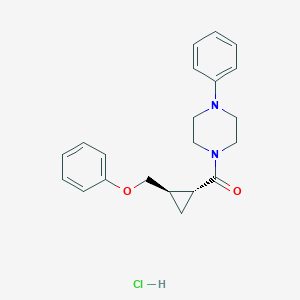
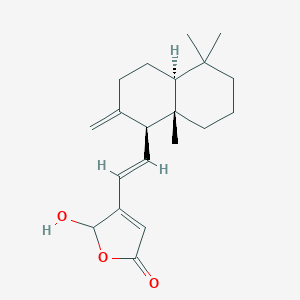
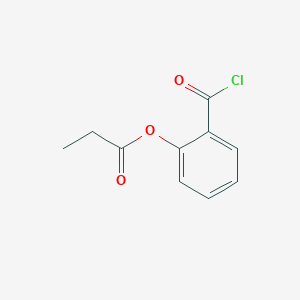
![N,N-dimethyl-2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]ethanamine Oxide](/img/structure/B22616.png)

![2-({[3,5-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B22625.png)


